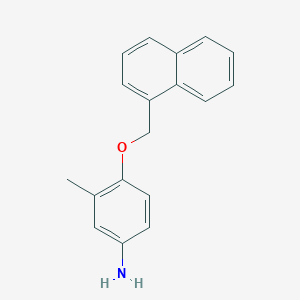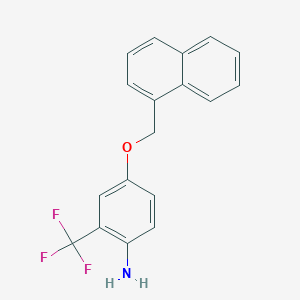
4-(1-萘甲氧基)-2-(三氟甲基)苯胺
描述
4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C18H14F3NO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline consists of 18 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen and oxygen atom each . The molecular weight of the compound is 317.31 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline include its molecular structure and weight . Additional properties like melting point, boiling point, and density are not provided in the search results.科学研究应用
催化应用
一项关于 3-羟基-2-萘甲酸苯胺酰胺催化合成的研究强调了寻找高效催化剂以合成芳基酰胺,这在有机颜料、药物和杀虫剂的生产中具有重要意义。研究发现三氯化磷是一种有效的催化剂,与传统方法相比,能够在相对温和的条件下合成,且产率几乎为定量 (Leon Shteinberg,2022)。
合成有机化学
在合成有机化学领域,三氟甲基化苯胺衍生物在创建复杂有机化合物中的效用得到了证明。例如,从 N-(1-乙氧基-2,2,2-三氟乙基)苯胺合成 2-三氟甲基-2,3-二氢-1H-喹啉-4-酮展示了以高产率生成取代产物的能力,这在制药和材料科学中至关重要 (Y. Gong 和 Katsuya Kato,2004)。
光物理研究
关于含有分子内氢键的芳香偶氮染料和席夫碱的光物理性质的研究,利用了萘甲氧基-三氟甲基苯胺的衍生物。这些研究提供了对激发态分子内质子转移机制的见解,有助于理解复杂有机分子中的荧光行为,这对于开发新的光学材料和传感器至关重要 (H. Joshi 等人,2002)。
荧光化学传感器
一种用于检测 Sn2+ 离子的 4-(萘-1-基乙炔基)苯胺附加罗丹明基荧光化学传感器,强调了苯胺衍生物在创建对金属离子敏感且选择性的探针中的作用。该应用对于环境监测和生物医学研究至关重要,其中检测痕量的金属离子至关重要 (S. Adhikari 等人,2016)。
聚合物科学
在聚合物科学中,在 1-氨基-2-萘酚-4-磺酸的存在下形成聚苯胺的纳米管/纳米粒子证明了苯胺衍生物在合成导电聚合物中的用途。此类材料在抗静电涂层和电子设备中具有应用,展示了这些化合物在创建功能材料中的多功能性 (H. Bhandari 等人,2009)。
作用机制
Target of Action
The primary targets of “4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline” are tubulin and signal transducer and activator of transcription 3 (STAT3) . Tubulin is a protein that is crucial for cell division and maintaining cell structure, while STAT3 is a transcription factor that plays a key role in many cellular processes such as cell growth and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their function . .
Biochemical Pathways
The inhibition of tubulin and STAT3 can affect multiple biochemical pathways. For instance, inhibiting tubulin can disrupt cell division, leading to cell death. On the other hand, inhibiting STAT3 can affect various cellular processes, including cell growth and apoptosis . The downstream effects of these disruptions can vary widely depending on the type of cell and the specific biochemical context.
Result of Action
The molecular and cellular effects of “4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline” are largely dependent on its mode of action. By inhibiting tubulin and STAT3, the compound can potentially induce cell death and inhibit cell growth . .
未来方向
属性
IUPAC Name |
4-(naphthalen-1-ylmethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)16-10-14(8-9-17(16)22)23-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZREGLMJIGWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



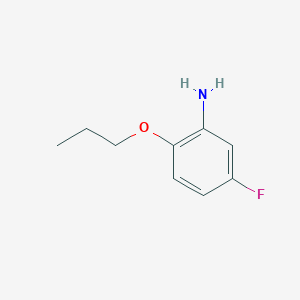
![N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide](/img/structure/B3173255.png)
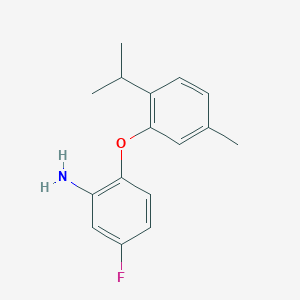
![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)
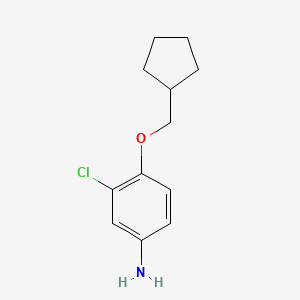

![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)
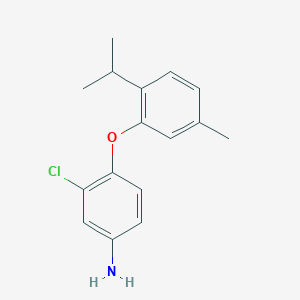

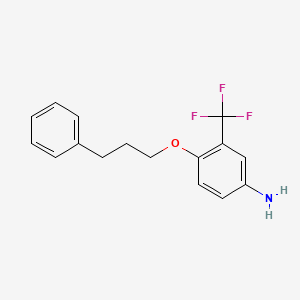
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)
